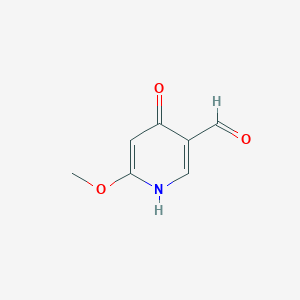

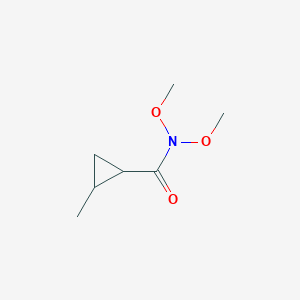

![molecular formula C8H7N3O B1501226 1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 1142188-46-2](/img/structure/B1501226.png)

1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Overview

Description

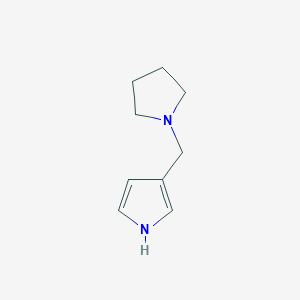

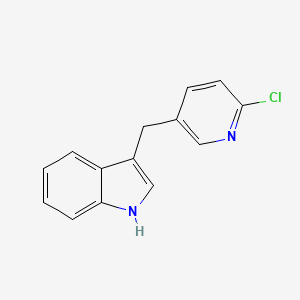

1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .

Synthesis Analysis

The synthesis of this compound involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This chemical modification leads to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring fused to a pyridine . The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position significantly enhances its JAK3 inhibitory activity .Chemical Reactions Analysis

The chemical reactions involving this compound primarily focus on its ability to inhibit JAK3 . The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .Scientific Research Applications

Allosteric mGluR5 Antagonists

- 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, closely related to 1H-pyrrolo[2,3-b]pyridine-5-carboxamide, have been identified as a new series of allosteric mGluR5 antagonists. These compounds have been optimized for in vitro potency and improved physico-chemical properties, including aqueous solubility (Koller et al., 2012).

Phosphodiesterase 4B (PDE4B) Inhibitors

- A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. These compounds have shown significant inhibition of TNF-α release from macrophages and are considered promising leads for CNS diseases (Vadukoot et al., 2020).

Anti-Cancer Properties

- Phenylpyrimidine-carboxamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety have shown excellent cytotoxic activity against several cancer cell lines. These compounds have been evaluated for their IC50 values against A549, PC-3, and MCF-7 cell lines, demonstrating significant potential as c-Met kinase inhibitors (Zhu et al., 2016).

ACC1 Inhibitors

- The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold has been investigated for its potential as an ACC1 inhibitor. Novel derivatives of this compound have shown promising bioavailability and significant inhibition of malonyl-CoA, suggesting potential therapeutic applications for cancer and fatty acid-related diseases (Mizojiri et al., 2019).

Anti-Inflammatory Agent

- 1-β-D-Ribo Furanosyl Pyridin-2-one-5-Carboxamide, a pyrimidine nucleoside, has been identified as an anti-inflammatory agent. This compound, structurally related to this compound, is used in treating adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).

Gastric Acid Secretion Inhibition

- A series of 1H-pyrrolo[3,2-b]pyridines have been synthesized and shown to be potent inhibitors of gastric acid secretion. These compounds have been studied for their structure-activity relationship and anti-secretory activity (Palmer et al., 2008).

Mechanism of Action

Safety and Hazards

While specific safety and hazards related to 1H-pyrrolo[2,3-b]pyridine-5-carboxamide are not detailed in the sources, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Future Directions

Properties

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7(12)6-3-5-1-2-10-8(5)11-4-6/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYZHQFWDCAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672270 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142188-46-2 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

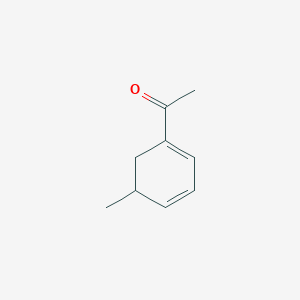

![Imidazo[1,2-A]pyrimidine-7-carboxamide](/img/structure/B1501150.png)